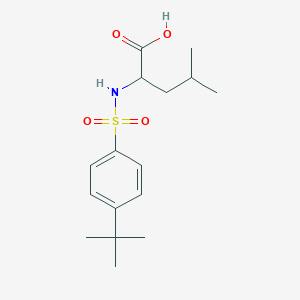

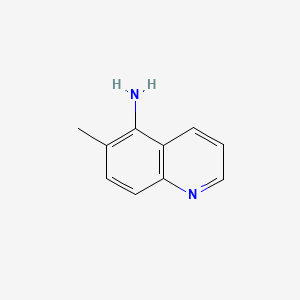

3-Chloro-4-hydrazinobenzonitrile

Overview

Description

The compound 3-Chloro-4-hydrazinobenzonitrile is a derivative of chlorobenzonitrile, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The chlorobenzonitrile derivatives are known for their ability to undergo various chemical reactions, particularly those involving substitution of the chlorine atom and addition to the cyano group .

Synthesis Analysis

The synthesis of hydrazinobenzonitrile derivatives typically involves the substitution of a chlorine atom with a hydrazino group. For instance, the synthesis of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole, a related compound, is achieved by heating 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one with hydrazine hydrate, which results in decarbonylation, ring contraction, and the replacement of the chlorine atom . Although the specific synthesis of 3-Chloro-4-hydrazinobenzonitrile is not detailed in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of chlorobenzonitrile derivatives is characterized by the presence of a cyano group attached to a benzene ring that is substituted with a chlorine atom and other functional groups. The exact position of these substituents can significantly affect the molecular interactions and the overall stability of the compound. For example, in the case of ethyl 4-hydrazinobenzoate hydrochloride, the compound forms a complex sheet structure through hydrogen bonding . Similarly, the molecular structure of 3-Chloro-4-hydrazinobenzonitrile would be expected to exhibit specific non-covalent interactions that could be analyzed through techniques such as X-ray diffraction.

Chemical Reactions Analysis

Chlorobenzonitrile derivatives participate in a variety of chemical reactions. The radiolysis of chlorobenzonitriles in aqueous solutions leads to the formation of radical anions, which can undergo dehalogenation to yield cyanophenyl radicals. These radicals may further react to form oligomers or other products depending on the presence of H-donors or other reactive species . Additionally, the hydrazino group in such compounds is reactive and can be involved in ring closure reactions, as seen with the synthesis of various triazolo benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzonitrile derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as well as other non-covalent interactions such as π-π stacking, can affect the compound's solubility, melting point, and other thermodynamic properties . For example, the study of chlorobenzonitrile isomers revealed that the strength of CN···Cl intermolecular interactions can vary, influencing the enthalpy of sublimation and the presence of polymorphism . The spectral properties of these compounds, including their absorption and fluorescence spectra, are also of interest and can be affected by factors such as solvent, temperature, and pH .

Scientific Research Applications

Photoactive Nanocomposites and Environmental Remediation

Research on graphitic carbon nitride (g-C3N4)-based heterojunction photoactive nanocomposites highlights their applications in environmental remediation and solar energy storage (Huang et al., 2018). These materials, due to their exceptional optical and electrical properties, are utilized in photocatalytic treatments of pollutants and energy conversion processes. The versatility of such compounds suggests that 3-Chloro-4-hydrazinobenzonitrile could be explored for similar applications in creating photoactive materials for environmental purification or energy generation.

Photocatalysts for Water Disinfection

Graphitic carbon nitride and its modifications, including doping with various elements, have shown significant promise in photocatalysis, particularly for water disinfection and microbial control (Zhang et al., 2019). The antimicrobial properties of these materials under visible light irradiation make them potent for eliminating waterborne pathogens. Given the structural flexibility and reactivity of nitrogen-containing compounds like 3-Chloro-4-hydrazinobenzonitrile, there is potential for its use in developing novel photocatalytic materials for ensuring water safety.

Chemical Synthesis and Drug Development

While specific applications of 3-Chloro-4-hydrazinobenzonitrile in drug development were excluded from this search per the user's request, the broader chemical utility of similar compounds in synthesizing pharmacologically active molecules cannot be overlooked. The reactivity of hydrazine-containing compounds makes them valuable in constructing complex organic structures, suggesting possible research applications of 3-Chloro-4-hydrazinobenzonitrile in creating new chemical entities for medical research.

Analytical and Environmental Chemistry

Compounds similar to 3-Chloro-4-hydrazinobenzonitrile find applications in analytical chemistry, particularly in the development of sensors and assays for detecting environmental pollutants (Dinnes et al., 2002). The specific chemical properties of such compounds, including their reactivity and ability to form complexes with metals and other organic molecules, can be leveraged in designing more efficient and selective analytical tools.

Safety and Hazards

The safety data sheet for 3-Chloro-4-hydrazinobenzonitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 3-Chloro-4-hydrazinobenzonitrile are not mentioned in the search results, it is noted that Amerigo Scientific, a specialist distributor serving life science, provides high-quality 3-Chloro-4-hydrazinobenzonitrile . This suggests potential future applications in life science research.

Mechanism of Action

Target of Action

Based on its structure and the presence of a hydrazine group, it can be inferred that it may interact with carbonyl compounds, forming hydrazones .

Mode of Action

3-Chloro-4-hydrazinobenzonitrile likely interacts with its targets through nucleophilic substitution reactions . The hydrazine group in the compound can act as a nucleophile, attacking electrophilic carbonyl compounds to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of hydrazones can impact various biochemical processes, including those involving aldehydes and ketones .

Pharmacokinetics

Factors such as its molecular weight (1676 g/mol) and melting point (125-126°C) can influence its bioavailability .

Result of Action

The formation of hydrazones can potentially alter the function of biomolecules, leading to various cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Chloro-4-hydrazinobenzonitrile . For instance, the reaction of hydrazine with carbonyl compounds to form hydrazones is influenced by the pH of the environment .

properties

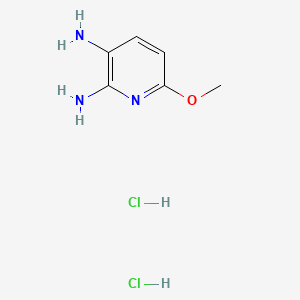

IUPAC Name |

3-chloro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYEHDTFWHIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383868 | |

| Record name | 3-Chloro-4-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydrazinobenzonitrile | |

CAS RN |

254880-25-6 | |

| Record name | 3-Chloro-4-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)